Home > Products > Screening Compounds P79921 > 4-(p-Iodophenyl)butyric acid
4-(p-Iodophenyl)butyric acid - 27913-58-2

4-(p-Iodophenyl)butyric acid

Catalog Number: EVT-333599
CAS Number: 27913-58-2
Molecular Formula: C10H11IO2
Molecular Weight: 290.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(p-Iodophenyl)butyric acid (IPBA) is a small molecule that functions as an albumin binder, exhibiting the ability to reversibly bind to serum albumin in vivo []. Its role in scientific research stems primarily from its use as a pharmacokinetic modifier in the development of radiopharmaceuticals, particularly for cancer imaging and therapy. By conjugating IPBA to radiolabeled targeting moieties, researchers aim to improve the pharmacokinetic profiles of these agents, enhancing their tumor uptake and retention while minimizing off-target accumulation.

Future Directions
  • Optimization of Linker Strategies: Investigating various linker lengths and compositions between IPBA and the targeting moiety is crucial to fine-tune the pharmacokinetic properties and achieve optimal tumor uptake while minimizing off-target accumulation [].

[¹³¹I]IPBA-EE

  • Compound Description: [¹³¹I]IPBA-EE is a radioiodinated estradiol derivative specifically designed for imaging estrogen receptors (ERs) in breast cancer. This compound combines an estradiol moiety for ER targeting with 4-(p-iodophenyl)butyric acid (IPBA) as an albumin-binding ligand to improve metabolic stability and ER-targeting ability [].
  • Relevance: [¹³¹I]IPBA-EE directly utilizes 4-(p-iodophenyl)butyric acid as a key structural component to enhance its pharmacokinetic properties and demonstrates its utility as a portable albumin binder for developing targeted imaging agents [].

Pteroyl-closo-dodecaborate-conjugated 4-(p-iodophenyl)butyric acid (PBC-IP)

  • Compound Description: PBC-IP is a conjugate molecule designed for neutron capture therapy, especially for glioblastoma. It combines the targeting ability of pteroyl (folic acid) towards folate receptors overexpressed in cancer cells and the neutron capturing ability of closo-dodecaborate. The 4-(p-iodophenyl)butyric acid moiety likely improves its pharmacokinetic properties, similar to its role in other conjugates [].
  • Relevance: PBC-IP directly incorporates 4-(p-iodophenyl)butyric acid, highlighting its use as a versatile tool for enhancing the pharmacokinetic profile of various therapeutic molecules [].

[¹⁷⁷Lu]Lu-DOTAGA-pIBA-PEG4-LLP2A ([¹⁷⁷Lu]Lu-2)

  • Compound Description: This compound is designed for targeted radionuclide therapy of melanoma. It utilizes LLP2A, a small-molecule peptidomimetic with high affinity for VLA-4, a protein overexpressed in aggressive melanoma. The structure incorporates a DOTA chelator for radiolabeling with ¹⁷⁷Lu, a PEG4 linker, and crucially, 4-(p-iodophenyl)butyric acid (pIBA) to enhance its pharmacokinetic profile through albumin binding [].
  • Relevance: [¹⁷⁷Lu]Lu-2 directly employs 4-(p-iodophenyl)butyric acid for its albumin-binding properties to enhance the therapeutic potential of the LLP2A-based radiopharmaceutical []. This example showcases the efficacy of 4-(p-iodophenyl)butyric acid in improving tumor uptake and retention of therapeutic agents.

[¹⁷⁷Lu]Lu-DOTAGA-PEG4-LLP2A ([¹⁷⁷Lu]Lu-1)

  • Relevance: This compound directly contrasts with [¹⁷⁷Lu]Lu-2, highlighting the significant improvements in pharmacokinetics and therapeutic efficacy achieved by incorporating 4-(p-iodophenyl)butyric acid [].
  • Compound Description: This series comprises six structurally related PSMA-targeting ligands designed for prostate cancer therapy. They share a core structure consisting of a PSMA-targeting Lys-Glu urea moiety derived from the lead compound ¹⁷⁷Lu-L1, a DOTA chelator for ¹⁷⁷Lu radiolabeling, and various linkers. Two key members, Alb-L4 and Alb-L5, incorporate 4-(p-iodophenyl)butyric acid (IPBA) as the albumin-binding moiety to enhance tumor uptake and retention [].
  • Relevance: This series demonstrates the versatility of 4-(p-iodophenyl)butyric acid in designing PSMA-targeted radiotherapeutics. The variations in linker length and composition, specifically those incorporating 4-(p-iodophenyl)butyric acid (Alb-L4 and Alb-L5), exemplify its use in optimizing the pharmacokinetic profiles of PSMA-targeting agents for improved therapeutic outcomes [].

TEFAPI-06 and TEFAPI-07

  • Compound Description: These two radiotracers are based on the FAPI-04 scaffold, a fibroblast activation protein inhibitor (FAPI). TEFAPI-06 incorporates 4-(p-iodophenyl)butyric acid, while TEFAPI-07 utilizes a truncated Evans blue moiety, both serving as albumin binders to improve the pharmacokinetic properties of the parent FAPI-04 [, ].
  • Relevance: TEFAPI-06 directly utilizes 4-(p-iodophenyl)butyric acid to enhance the pharmacokinetic properties of the FAPI, resulting in improved tumor uptake and retention. Comparing these two compounds provides valuable insights into the impact of different albumin binder moieties on the overall performance of FAPI-based radiotracers [, ].
  • Compound Description: These compounds represent a series of PSMA-targeting ligands designed for potential use in prostate cancer radionuclide therapy. They consist of a urea-based PSMA-binding entity, a DOTA chelator for radiolabeling, and 4-(p-iodophenyl)butyric acid (pIBA) as the albumin-binding moiety. Each compound in the series differs in the specific linker entity connecting the key components [].
  • Relevance: This series further exemplifies the application of 4-(p-iodophenyl)butyric acid in enhancing the pharmacokinetic profiles of PSMA-targeting agents. The study highlights how variations in linker entities can impact the overall biodistribution and tumor targeting efficacy of the resulting radioligands [].
Classification and Sources

4-(p-Iodophenyl)butyric acid is classified as an aromatic carboxylic acid. It is typically sourced from commercial suppliers such as Sigma-Aldrich, where it is available in high purity (98%) for laboratory use . The compound has been utilized in various synthetic pathways, including the synthesis of cyclophanes and as a building block in peptide conjugation processes .

Synthesis Analysis

The synthesis of 4-(p-Iodophenyl)butyric acid can be accomplished through several methods, with the following being prominent:

  1. Direct Iodination: The iodination of p-bromobutyric acid using iodine monochloride can yield 4-(p-Iodophenyl)butyric acid. This method requires careful control of reaction conditions to optimize yield.
  2. Coupling Reactions: The compound can also be synthesized via coupling reactions involving protected amino acids or peptides. For instance, it has been incorporated into peptide sequences using solid-phase peptide synthesis techniques, where it acts as a linker or functional group .
  3. Use of Coupling Agents: In one notable synthesis method, 4-(p-Iodophenyl)butyric acid is reacted with N-hydroxysuccinimide (NHS) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) to facilitate the formation of more complex structures such as radiolabeled peptides .
Molecular Structure Analysis

The molecular structure of 4-(p-Iodophenyl)butyric acid consists of:

  • Aromatic Ring: A phenyl group with an iodine substituent at the para position.
  • Butyric Acid Moiety: A four-carbon straight-chain carboxylic acid attached to the aromatic ring.

Structural Data

  • Molecular Formula: C11_{11}H12_{12}I O2_2
  • Molecular Weight: Approximately 284.12 g/mol
  • IUPAC Name: 4-(4-iodophenyl)butanoic acid

The compound exhibits typical characteristics of aromatic compounds, including resonance stabilization due to the delocalization of electrons in the phenyl ring.

Chemical Reactions Analysis

4-(p-Iodophenyl)butyric acid participates in several chemical reactions:

  1. Esterification: It can undergo esterification reactions with alcohols to form esters, which are useful in various synthetic applications.
  2. Amide Formation: The carboxylic acid group can react with amines to form amides, which are crucial for peptide synthesis and other bioactive compounds.
  3. Radiolabeling Reactions: The compound has been successfully used in radiolabeling processes for imaging applications, particularly with isotopes such as copper-64 and lutetium-177, enhancing the pharmacokinetic profiles of radiopharmaceuticals .
Mechanism of Action

The mechanism of action for 4-(p-Iodophenyl)butyric acid primarily involves its role as an albumin binding moiety in radiolabeled compounds. By incorporating this compound into therapeutic agents, researchers have observed improved pharmacokinetics due to enhanced binding affinity for serum albumin, leading to prolonged circulation time and reduced renal uptake during imaging procedures .

Key Mechanistic Insights

  • Binding Affinity: The presence of the iodine atom enhances lipophilicity, increasing binding interactions with serum proteins.
  • Stability: Radiolabeled complexes featuring 4-(p-Iodophenyl)butyric acid demonstrate high stability against transchelation and transmethylation under physiological conditions .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(p-Iodophenyl)butyric acid include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Melting Point: Not extensively documented but expected to be consistent with similar aromatic carboxylic acids.

Relevant Data

  • Log P Value: Indicates moderate lipophilicity, which is beneficial for its application as an albumin binder.
  • Stability: Demonstrates stability under various conditions relevant for pharmaceutical applications.
Applications

4-(p-Iodophenyl)butyric acid has several scientific applications:

  1. Radiopharmaceutical Development: Used as an albumin binding moiety in radiolabeled compounds for diagnostic imaging and targeted therapy .
  2. Cancer Research: It plays a role in studies investigating apoptosis and histone deacetylase activity in cancer cells, contributing to understanding cancer biology .
  3. Synthetic Chemistry: Serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules such as cyclophanes and other biologically active compounds .

Properties

CAS Number

27913-58-2

Product Name

4-(p-Iodophenyl)butyric acid

IUPAC Name

4-(4-iodophenyl)butanoic acid

Molecular Formula

C10H11IO2

Molecular Weight

290.1 g/mol

InChI

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)

InChI Key

OGOMLUBUDYFIOG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCC(=O)O)I

Synonyms

4-Iodo-benzenebutanoic Acid; Butyric acid, γ-(p-iodophenyl)- (4CI); 4-(4-Iodophenyl)butanoic acid; 4-(4-Iodophenyl)butyric acid; 4-(p-Iodophenyl)butanoic acid

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.